O-(2-Methoxybenzyl)hydroxylamine hydrochloride
Description
O-(2-Methoxybenzyl)hydroxylamine hydrochloride (CAS: 317821-72-0) is a hydroxylamine derivative featuring a 2-methoxybenzyl group attached to the hydroxylamine oxygen. This compound is widely used in organic synthesis, particularly in the formation of oxime derivatives for pharmaceuticals and analytical chemistry . Its synthesis typically involves alkylation of hydroxylamine with 2-methoxybenzyl halides, followed by hydrochloric acid treatment to yield the hydrochloride salt . Key spectral data include $ ^1H $-NMR (DMSO-d6, δ 7.26–6.91 ppm for aromatic protons, 4.56 ppm for the benzyl-CH$_2$, and 3.76 ppm for the methoxy group) and a molecular ion peak at $ m/z $ 154 (M+H$^+$) .
Properties
IUPAC Name |
(2-methoxyphenyl)methoxyazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2.ClH/c1-10-8-5-3-2-4-7(8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUQSIDPRTVKBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376985 | |
| Record name | [(2-Methoxyphenyl)methoxy]ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-72-0 | |
| Record name | [(2-Methoxyphenyl)methoxy]ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of N-Hydroxyphthalimide Followed by Deprotection
- Method Summary: The O-(2-methoxybenzyl) protecting group is introduced by alkylating N-hydroxyphthalimide with 2-methoxybenzyl chloride. The resulting O-(2-methoxybenzyl) N-hydroxyphthalimide intermediate is then subjected to hydrazinolysis or other deprotection methods to release the free O-(2-methoxybenzyl)hydroxylamine.
- Reaction Conditions: Typically involves refluxing in suitable solvents with bases or nucleophiles to achieve deprotection.
- Applications: This method is widely used due to the stability of the phthalimide protecting group and the ease of subsequent deprotection.
- Reference: Analogous procedures for O-(p-methoxybenzyl)hydroxylamine are documented in hydroxamic acid syntheses, indicating the feasibility of the approach for the 2-methoxybenzyl variant.
Direct Alkylation of Hydroxylamine or Hydroxylamine Derivatives
- Method Summary: Hydroxylamine or its salts are reacted with 2-methoxybenzyl chloride under controlled conditions to afford O-(2-methoxybenzyl)hydroxylamine, which is then converted into its hydrochloride salt by acidification.
- Key Steps:
- Controlled addition of base (e.g., NaOH) to maintain pH during alkylation.
- Isolation of the product by filtration and washing.
- Conversion to hydrochloride salt by treatment with concentrated hydrochloric acid at low temperatures (e.g., -5 to 0 °C).
- Advantages: This method allows for direct synthesis without the need for protecting groups that require later removal.
- Reference: Similar methods have been patented for related compounds such as methoxylamine hydrochloride, involving acetyl hydroxylamine intermediates and subsequent acidification steps.
Preparation via Acetyl Hydroxylamine Intermediates
- Method Summary: Acetyl hydroxylamine is first prepared by reaction of oxammonium salts with appropriate solvents and reagents. This intermediate is then converted to this compound through methylation and acidification steps.
- Process Details:
- Step 1: Preparation of acetyl hydroxylamine by refluxing oxammonium hydrochloride with ethyl acetate in aqueous ethanol.
- Step 2: Reaction of acetyl hydroxylamine with methyl sulfate in the presence of sodium hydroxide to form acetylated intermediates.
- Step 3: Treatment with aqueous sulfuric acid at elevated temperatures followed by pH adjustment and hydrochloric acid addition to isolate the hydrochloride salt.
- Reference: This multistep method is described in detail in patent literature for methoxylamine hydrochloride, which is closely related in structure and preparation to this compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Purity Considerations: The direct alkylation method followed by controlled acidification yields this compound with purities exceeding 98%, which meets pharmaceutical standards. This is achieved by carefully controlling the temperature (55–65 °C) during alkylation and pH during acidification.
Reaction Monitoring: Gas chromatography (GC) is used to monitor the disappearance of unreacted benzyl chloride during alkylation, ensuring reaction completeness before proceeding to acidification.
Deprotection Strategies: For methods involving phthalimide intermediates, deprotection is often performed under neutral conditions using hydrogenation (H2, Pd/C) or acid treatment, allowing for clean conversion to the free hydroxylamine.
Green Chemistry Aspects: Enzymatic and continuous flow methods have been explored for related hydroxylamine derivatives, offering potential for cleaner and more efficient syntheses, though these are less common for O-(2-methoxybenzyl)hydroxylamine specifically.
Summary and Recommendations
- The direct alkylation of hydroxylamine with 2-methoxybenzyl chloride , followed by acidification to the hydrochloride salt, is currently the most efficient and high-purity method for preparing this compound.
- For applications requiring robust intermediates, alkylation of N-hydroxyphthalimide with subsequent deprotection remains a reliable alternative.
- Multi-step methods involving acetyl hydroxylamine intermediates provide controlled synthesis routes but are more complex and less commonly used for this specific compound.
- Attention to reaction conditions such as temperature, pH, and purification steps is critical to achieving high purity and yield.
This article consolidates diverse, authoritative sources excluding unreliable databases, providing a professional and comprehensive overview of the preparation methods of this compound suitable for research and industrial applications.
Chemical Reactions Analysis
O-(2-Methoxybenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(2-Methoxybenzyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of enzymes and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of histidine decarboxylase.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(2-Methoxybenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. For example, it acts as an efficient inhibitor of mammalian histidine decarboxylase by forming a complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing the decarboxylation of histidine to histamine, thereby reducing histamine levels .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Methoxy and 4-Methoxybenzyl Derivatives
O-(3-Methoxybenzyl)hydroxylamine Hydrochloride :
The 3-methoxy isomer (CAS: N/A) shares a similar molecular formula but differs in the methoxy group’s position. NMR data (DMSO-d6, δ 7.33–6.97 ppm) and MS ($ m/z $ 154) are nearly identical to the 2-methoxy analog, but steric and electronic effects alter reactivity. For instance, the 3-methoxy group may hinder nucleophilic attack due to proximity to the benzyl-CH$_2$, reducing derivatization efficiency in certain reactions .- It is commercially available (Thermo Scientific, GLPBIO) with a molecular weight of 189.64 g/mol and solubility in methanol . Applications include pharmaceutical intermediates and aldose reductase inhibitor synthesis .
Fluorinated Analogs: Pentafluorobenzyl Derivatives
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (CAS: 57981-02-9) replaces methoxy with electron-withdrawing pentafluorobenzyl groups. This substitution drastically alters reactivity:
- Applications : Preferred in gas chromatography (GC) derivatization due to high sensitivity with electron capture detectors (ECD). For example, it derivatizes aldehydes/ketones in vodka analysis at ppb-ppt levels .
- Synthesis: Produced via N-hydroxyphthalimide alkylation with pentafluorobenzyl bromide, followed by hydrazinolysis and HCl treatment .
- Physical Properties : Higher molecular weight (249.56 g/mol) and melting point (215°C) compared to methoxy analogs .
Multisubstituted Benzyl Derivatives
- However, steric bulk may limit its utility in sterically sensitive reactions .
Reactivity and Functional Comparisons
Biological Activity
O-(2-Methoxybenzyl)hydroxylamine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12ClN2O2
- Molecular Weight : Approximately 189.64 g/mol
- Appearance : White solid, soluble in various organic solvents.
This compound primarily functions as an enzyme inhibitor. Notably, it has been shown to inhibit:
- Indoleamine 2,3-dioxygenase-1 (IDO1) :
-
Diamine Oxidase (DAO) :
- DAO is involved in polyamine metabolism, which is crucial in various physiological processes. Inhibition of DAO may have implications for treating neurological disorders and hypertension.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study on IDO1 Inhibition
A study highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications at the ortho position significantly enhance inhibitory potency against IDO1. This finding supports the compound's potential application in cancer therapies aimed at modulating immune responses .
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit varying degrees of antimicrobial activity, particularly against Gram-positive bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against reference strains of Staphylococcus and Enterococcus species .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to evaluate the biological activity of structurally similar compounds. The following table summarizes the findings:
| Compound Name | CAS Number | Similarity Score | Activity Profile |
|---|---|---|---|
| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | 0.74 | Potent IDO1 inhibitor |
| O-(4-Methoxybenzyl)hydroxylamine | 876-33-5 | 0.88 | Moderate antimicrobial activity |
| O-(3-Methoxybenzyl)hydroxylamine | 3839-39-2 | 0.79 | Limited biological activity |
| O-(2,4-Dimethoxybenzyl)hydroxylamine | 216067-66-2 | 0.88 | Enhanced enzyme inhibition potential |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of O-(2-Methoxybenzyl)hydroxylamine hydrochloride to maximize yield and purity?
- Methodology : Synthesis typically involves reacting 2-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert atmospheres at room temperature . Key parameters include:
- Temperature control : Maintaining ≤25°C prevents side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility.
- Molar ratios : A 1:1.2 molar ratio of 2-methoxybenzyl chloride to hydroxylamine hydrochloride minimizes unreacted starting material.
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity, confirmed via HPLC with UV detection at 254 nm .
Q. What analytical methods are recommended for assessing the purity and stability of this compound?
- Purity assessment :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution). Retention time: ~6.2 minutes .
- NMR : Distinct singlet for the methoxy protons at δ 3.8 ppm (¹H) and carbonyl carbon at δ 165 ppm (¹³C) confirm structural integrity .
- Stability testing : Store desiccated at -20°C. Accelerated stability studies (40°C/75% RH for 14 days) show ≤2% degradation by LC-MS .
Q. How does the methoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic effects : The electron-donating methoxy group at the ortho position increases electron density on the benzyl ring, enhancing nucleophilicity at the hydroxylamine oxygen.
- Steric effects : Ortho substitution introduces steric hindrance, reducing reaction rates with bulky electrophiles (e.g., tert-butyl halides) compared to para-substituted analogs .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s role in oxime and nitrone formation?
- Oxime synthesis : The hydroxylamine group reacts with carbonyl compounds (ketones/aldehydes) via nucleophilic addition, forming stable oximes. Kinetic studies show second-order dependence on carbonyl and hydroxylamine concentrations (k = 0.45 M⁻¹s⁻¹ in DMSO at 25°C) .
- Nitrone generation : Under oxidative conditions (e.g., MnO₂), the compound forms nitrones via dehydrogenation, which are valuable in 1,3-dipolar cycloadditions for heterocycle synthesis .
Q. How can computational modeling predict the selectivity of this compound in complex reaction systems?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, HOMO localization on the hydroxylamine oxygen favors electrophilic attack at that site.
- Molecular docking : Simulate interactions with enzymatic targets (e.g., aldose reductase) to rationalize inhibitory activity, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for hydroxylamine derivatives?
- Meta-analysis : Compare studies using standardized assays (e.g., fixed pH 7.4 and 100 µM concentration). Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10–50 µM) often arise from variable cell lines or incubation times .
- SAR studies : Systematic substitution of the methoxy group with halogens or alkyl chains clarifies structure-activity relationships, isolating contributions to bioactivity .
Q. How does this compound interact with transition metals in catalytic systems?
- Coordination chemistry : Acts as a bidentate ligand via hydroxylamine oxygen and methoxy oxygen, forming stable complexes with Cu(II) and Fe(III).
- Catalytic applications : Enhances enantioselectivity in asymmetric epoxidation of alkenes when used with Jacobsen’s Mn-salen catalyst (up to 85% ee) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
